![molecular formula C20H26O4S B3845150 1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol](/img/structure/B3845150.png)
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol
Overview
Description
1-(Benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol, also known as BTP, is a synthetic compound that has been found to have potential applications in the field of scientific research. This compound is a selective antagonist of the G-protein coupled receptor, GPR55, which is involved in regulating various physiological processes in the human body.
Mechanism of Action
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol acts as a selective antagonist of GPR55 by binding to the receptor and blocking its activation. GPR55 is a G-protein coupled receptor that is expressed in various tissues and is involved in regulating various physiological processes. The exact mechanism of action of GPR55 is not fully understood, but it has been shown to be involved in the regulation of bone density, immune response, and pain sensation.
Biochemical and Physiological Effects:
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the differentiation of osteoclasts and promote the differentiation of osteoblasts, leading to increased bone density. 1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol has several advantages for use in lab experiments. It is a selective antagonist of GPR55, which allows for the specific investigation of the role of this receptor in various physiological processes. 1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol is also a synthetic compound, which allows for the easy replication of experiments and the production of large quantities of the compound. However, 1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol also has some limitations. It has been shown to have low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in certain studies.
Future Directions
There are several future directions for the study of 1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol. One area of research is the investigation of the role of GPR55 in various diseases such as cancer, osteoporosis, and inflammatory disorders. Another area of research is the development of more potent and selective antagonists of GPR55. Additionally, the use of 1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol in combination with other compounds may lead to the development of more effective treatments for various diseases.
Scientific Research Applications
1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol has been found to have potential applications in various fields of scientific research. It has been shown to be a selective antagonist of GPR55, which is involved in regulating various physiological processes such as bone density, immune response, and pain sensation. 1-(benzylsulfonyl)-3-(4-tert-butylphenoxy)-2-propanol has been used in various studies to investigate the role of GPR55 in these processes. It has also been used to study the molecular mechanisms of various diseases such as cancer, osteoporosis, and inflammatory disorders.
properties
IUPAC Name |
1-benzylsulfonyl-3-(4-tert-butylphenoxy)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4S/c1-20(2,3)17-9-11-19(12-10-17)24-13-18(21)15-25(22,23)14-16-7-5-4-6-8-16/h4-12,18,21H,13-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQAMDCBKKGOPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)(=O)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylsulfonyl-3-(4-tert-butylphenoxy)propan-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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